molecular formula C14H16ClN3OS B2606947 4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 861414-05-3

4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2606947
CAS RN: 861414-05-3
M. Wt: 309.81
InChI Key: HTTBKLCJHKKEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C14H16ClN3OS . It is used for proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .

Scientific Research Applications

Anticancer Activity

1,2,4-triazole derivatives, including “4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol”, have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Antibacterial Activity

4-allyl/amino-5-aryl-1,2,4-triazoles, which include “4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol”, have been synthesized and tested for their antibacterial effects . They have shown activity against various bacterial strains, including Escherichia coli, Bacillus subtilis, Salmonella enteritidis, and Staphylococcus aureus .

Antifungal Activity

These compounds have also been tested for their antifungal effects . They have shown activity against fungal strains such as Aspergillus niger and Candida albicans .

Antiviral Activity

Indole derivatives, which are structurally similar to 1,2,4-triazole derivatives, have shown antiviral activity . While specific studies on “4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” are not available, it is possible that this compound may also exhibit antiviral properties.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory activity of “4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” are not available, indole derivatives have shown anti-inflammatory activity . Given the structural similarity between indole and 1,2,4-triazole derivatives, it is possible that this compound may also exhibit anti-inflammatory properties.

Antioxidant Activity

Indole derivatives have shown antioxidant activity . Given the structural similarity between indole and 1,2,4-triazole derivatives, it is possible that “4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” may also exhibit antioxidant properties.

properties

IUPAC Name

3-[1-(2-chloro-5-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-4-7-18-13(16-17-14(18)20)10(3)19-12-8-9(2)5-6-11(12)15/h4-6,8,10H,1,7H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTBKLCJHKKEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

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